molecular formula C19H21FN6O B12269806 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B12269806
M. Wt: 368.4 g/mol
InChI Key: YOQYZYTVNJSOAM-UHFFFAOYSA-N
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Description

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazole ring and a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyridazine core: Starting from a suitable pyridazine precursor, the core structure is synthesized through cyclization reactions.

    Substitution with pyrazole: The pyrazole ring is introduced via nucleophilic substitution reactions.

    Attachment of the piperazine moiety: The final step involves the coupling of the piperazine derivative with the pyridazine-pyrazole intermediate under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.

    Reduction: Reduction reactions may target the pyridazine and pyrazole rings, potentially altering their electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

    Neuroprotection: It may inhibit endoplasmic reticulum stress and apoptosis, protecting neuronal cells from damage.

    Anti-inflammatory: The compound can modulate the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine stands out due to its unique combination of a pyridazine core with pyrazole and piperazine moieties. This structural arrangement contributes to its distinct pharmacological profile, particularly its dual neuroprotective and anti-inflammatory activities.

Properties

Molecular Formula

C19H21FN6O

Molecular Weight

368.4 g/mol

IUPAC Name

3-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine

InChI

InChI=1S/C19H21FN6O/c1-27-17-4-3-15(13-16(17)20)14-24-9-11-25(12-10-24)18-5-6-19(23-22-18)26-8-2-7-21-26/h2-8,13H,9-12,14H2,1H3

InChI Key

YOQYZYTVNJSOAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)F

Origin of Product

United States

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